molecular formula C15H22O3 B186729 11,13-Dihydroivalin CAS No. 150150-61-1

11,13-Dihydroivalin

Cat. No. B186729
M. Wt: 250.33 g/mol
InChI Key: FPEGOJNBPHXMRU-GGZSWOCBSA-N
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Description

11,13-Dihydroivalin is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Blumea balsamifera . The IUPAC name for 11,13-Dihydroivalin is (3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo [f] 1benzofuran-2-one .


Molecular Structure Analysis

The molecular formula of 11,13-Dihydroivalin is C15H22O3 . Its molecular weight is 250.338 . The compound appears as a powder . The InChI Key is FPEGOJNBPHXMRU-GGZSWOCBSA-N .


Physical And Chemical Properties Analysis

11,13-Dihydroivalin has a predicted boiling point of 404.6±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . It appears as a powder .

Scientific Research Applications

  • Cytotoxic and Antibacterial Properties

    • 11,13-Dihydroivalin, identified as a eudesmanolide in Inula graveolens, has been researched for its cytotoxic and antibacterial activity. This compound, along with others like ivalin and inuviscolide, were evaluated for their potential in medical applications due to these properties (Topçu et al., 1993).
  • Natural Product Research and Biologically Relevant Chemical Space

    • Research on 11,13-Dihydroivalin contributes to the understanding of biologically relevant chemical space. It's part of a broader effort to categorize natural products and their derivatives for potential therapeutic uses, helping to guide the development of new treatments for various conditions (Koch et al., 2005).
  • Potential in Metabolic Disorder Treatment

    • Although not directly involving 11,13-Dihydroivalin, related research has focused on the therapeutic potential of inhibiting certain enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the context of diabetes and metabolic syndrome. This research pathway indirectly informs the potential applications of compounds like 11,13-Dihydroivalin (Rosenstock et al., 2010).
  • In Vivo Transformations in Plant Metabolism

    • The transformations of compounds like 11,13-Dihydroivalin in plants, specifically Artemisia annua, have been studied. This research provides insights into the metabolism of such compounds within plant systems, which is crucial for understanding their biosynthesis and potential for pharmaceutical development (Brown & Sy, 2004).
  • Role in Plant Chemistry and Natural Products

    • The isolation and characterization of 11,13-Dihydroivalin from plants like Schkuhria species underscore its significance in the realm of natural products and plant chemistry. Understanding its structure and properties aids in the exploration of its potential therapeutic applications (Vivar et al., 1980).

properties

IUPAC Name

(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGOJNBPHXMRU-GGZSWOCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,13-Dihydroivalin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
G Topçu, S Öksüz, HL Shieh, GA Cordell, JM Pezzuto… - Phytochemistry, 1993 - Elsevier
A further study on the aerial parts of Inula graveolens afforded a new eudesmanolide, 11,13-dihydroivalin and four known sesquiterpene lactones, ivalin, inuviscolide, 8-epi-inuviscolide…
Number of citations: 87 www.sciencedirect.com
X Zheng, Z Wu, J Xu, X Zhang, Y Tu, J Lei, R Yuan… - Bioorganic …, 2021 - Elsevier
Twenty-one eudesmane-type sesquiterpenes, including five new compounds, were isolated from the roots of Inula helenium. The structures of the new compounds (1–5) were …
Number of citations: 12 www.sciencedirect.com
G TOPCU, S ÖKSÜZ, CB JOHANNSON… - Advances in Natural …, 1992 - books.google.com
We have as of today, investigated four Inula species, namely I. viscosa, I. britannica, I. anatolica and I. graveolens. We have found several types of compounds, mainly sesquiterpene …
Number of citations: 0 books.google.com
AK Patel, L Kaur, HS Sohal - irjmets.com
Background: The plant Inula (Asteraceae) exists generally disseminated all through Europe, Africa, Asia, and a large number of such plants have been utilized for the benefit of humans. …
Number of citations: 3 www.irjmets.com
V Sharma, K Hem, D Sharma, VP Singh, NK Singh - researchgate.net
The plant Inula racemosa Hook. F.(Asteraceae), usually known as Pushkarmula, found almost in all parts of the India ascending to an altitude of 4,200 m from the sea level. I. racemosa …
Number of citations: 9 www.researchgate.net
R Kaur, CKK KatariaD - Pharmacophore, 2014 - pharmacophorejournal.com
The compounds present in plants of genus Inula exhibit wide spectrum of biological and medicinal activities. These plants are rich source of wide variety of bioactive secondary …
Number of citations: 4 pharmacophorejournal.com
R Jaiswal, V Mutreja, HS Sohal, A Sharma - Materials Today: Proceedings, 2022 - Elsevier
From ancient times, therapeutic herbal plants are extensively utilized in various traditional medicine practices. One such plant is Inula racemosa Hook. f., which is also known as …
Number of citations: 0 www.sciencedirect.com
P ETHNOPHARMACOLOGY, POFA PLANT - researchgate.net
Inula racemosa Hook. F (Asteraceae) commonly known as Pushkaramula is a well documented Indian medicinal plant. Pushkarmula is one of the herbs mentioned in all Ayurvedic …
Number of citations: 4 www.researchgate.net
GW Wang, JJ Qin, XR Cheng, YH Shen… - Expert opinion on …, 2014 - Taylor & Francis
Introduction: The plants of the genus Inula (Asteraceae) are widely distributed throughout Europe, Africa and Asia, and many of these plants have long been used in folk medicine. This …
Number of citations: 114 www.tandfonline.com
YY Ma, DG Zhao, K Gao - Journal of natural products, 2013 - ACS Publications
Five new sesquiterpene lactones, racemosalactones A–E (1–5), along with 19 known sesquiterpene latones (6–24), were isolated from the roots of Inula racemosa. Their structures …
Number of citations: 43 pubs.acs.org

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